An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylamine, a secondary aliphatic amine, is a versatile chemical compound with two ten-carbon alkyl chains attached to a nitrogen atom. Its unique structure, combining a polar amine head with long, nonpolar hydrocarbon tails, imparts surfactant-like properties that make it valuable in a range of industrial and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of didecylamine, detailed experimental protocols for their determination, and an exploration of its chemical reactivity. All quantitative data is summarized for clarity, and key chemical transformations are visualized.
Core Physical and Chemical Properties
Didecylamine is typically a solid at room temperature, appearing as a white to off-white substance.[1] It is characterized by its amine odor and is combustible.[2][3] The fundamental identifiers and properties of didecylamine are summarized below.
Table 1: General and Physical Properties of Didecylamine
| Property | Value | Reference(s) |
| IUPAC Name | N-decyldecan-1-amine | [4] |
| Synonyms | Di-n-decylamine, N,N-Didecylamine, Armeen 2-10 | [4] |
| CAS Number | 1120-49-6 | |
| Molecular Formula | C₂₀H₄₃N | |
| Molecular Weight | 297.56 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 38-40 °C (lit.) | |
| Boiling Point | 179-180 °C at 2 mmHg (lit.) | |
| Density | 0.7963 g/cm³ (estimate) | |
| Flash Point | >113 °C (>230 °F) | |
| pKa (Predicted) | 10.87 ± 0.19 |
Table 2: Solubility Profile of Didecylamine
The long, nonpolar decyl chains of didecylamine dominate its solubility characteristics, rendering it largely insoluble in water but soluble in many organic solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (at specified temp.) | Reference(s) |
| Water | Very Low Solubility | 0.1 g/L | |
| Chloroform | Slightly Soluble | Not available | |
| Ethyl Acetate | Slightly Soluble | Not available | |
| Hexanes | Slightly Soluble | Not available | |
| Benzene | Soluble (inferred) | Not available | |
| Ethanol | Soluble (inferred) | Not available |
Chemical Structure and Reactivity
The reactivity of didecylamine is characteristic of a secondary aliphatic amine, centered around the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.
Basicity
With a predicted pKa of approximately 10.87, didecylamine is a moderately strong base, readily reacting with acids to form the corresponding ammonium salts. This basicity is crucial for its application as a corrosion inhibitor, where it can interact with acidic environments.
Nucleophilic Reactions
As a nucleophile, the nitrogen atom in didecylamine can attack electrophilic centers. Key reactions include:
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Alkylation: Didecylamine can be alkylated to form tertiary amines. For example, reaction with an alkyl halide (e.g., methyl chloride) can yield N,N-didecylmethylamine. This tertiary amine can then be further alkylated in a process known as quaternization to produce quaternary ammonium salts, such as didecyldimethylammonium chloride, which are widely used as biocides and surfactants.
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Acylation: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N,N-disubstituted amides. This reaction is a common method for forming amide bonds.
Corrosion Inhibition
Long-chain aliphatic amines, including didecylamine, are effective corrosion inhibitors for metals like steel, particularly in acidic media. The inhibition mechanism involves the adsorption of the amine onto the metal surface. The polar amine group acts as the anchoring point, attaching to the metal surface, while the long, hydrophobic decyl chains form a protective, non-polar barrier that repels water and corrosive species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of didecylamine.
Table 3: Key Spectroscopic Data for Didecylamine
| Technique | Expected Key Signals | Reference(s) |
| ¹H NMR | - ~0.8-0.9 ppm (t, 6H): Terminal methyl protons (-CH₃) - ~1.2-1.4 ppm (m, 32H): Methylene protons of the alkyl chains (-(CH₂)₈-) - ~2.5-2.7 ppm (t, 4H): Methylene protons alpha to the nitrogen (-CH₂-NH-) - Broad singlet: N-H proton (position variable, may exchange with D₂O) | |
| ¹³C NMR | Signals corresponding to the ten distinct carbons of the decyl chains. The carbon alpha to the nitrogen will be the most downfield among the aliphatic carbons. | |
| FTIR (IR) | - ~3300-3500 cm⁻¹ (weak-medium, sharp): N-H stretch (characteristic for secondary amines) - ~2850-2960 cm⁻¹ (strong, sharp): C-H stretches of alkyl groups - ~1465 cm⁻¹: C-H bend (scissoring) - ~1100-1250 cm⁻¹: C-N stretch | |
| Mass Spec. | The molecular ion peak (M⁺) would be expected at m/z = 297. Fragmentation would likely involve alpha-cleavage, leading to the loss of an alkyl chain. |
Experimental Protocols
The following sections detail generalized protocols for determining the key physical properties and acquiring spectroscopic data for didecylamine.
Determination of Melting Point
Objective: To determine the temperature range over which didecylamine transitions from a solid to a liquid.
Methodology (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry didecylamine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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Reporting: The melting point is reported as the range T₁ - T₂.
Determination of Boiling Point (at Reduced Pressure)
Objective: To determine the boiling point of didecylamine under vacuum, as it has a high boiling point at atmospheric pressure.
Methodology (Micro-Boiling Point Method):
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Sample Preparation: A small amount of didecylamine (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
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Heating and Pressure Control: The apparatus is connected to a vacuum source, and the pressure is stabilized at the desired level (e.g., 2 mmHg). The heating bath is then heated gently.
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Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
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Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The pressure at which the measurement was taken must be recorded.
Determination of Solubility
Objective: To determine the qualitative or quantitative solubility of didecylamine in a given solvent.
Methodology (Shake-Flask Method):
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Preparation: An excess amount of solid didecylamine is added to a known volume of the solvent in a sealed vial or flask.
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Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., PTFE).
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Quantification: The concentration of didecylamine in the clear filtrate is determined using a suitable analytical method, such as gas chromatography (GC) with a standard calibration curve.
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Reporting: The solubility is reported in units such as g/100 mL or mol/L at the specified temperature.
Spectroscopic Analysis
4.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of didecylamine to identify its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
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Background Spectrum: The ATR crystal is cleaned (e.g., with isopropanol) and a background spectrum of the empty crystal is recorded.
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Sample Application: A small amount of solid didecylamine is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample against the crystal.
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Spectrum Acquisition: The sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of didecylamine.
4.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of didecylamine for structural confirmation.
Methodology:
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Sample Preparation: Approximately 5-10 mg of didecylamine is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added if not already in the solvent.
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Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
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Spectrum Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.
Visualization of Chemical Pathways
Didecylamine serves as a key intermediate in the synthesis of valuable quaternary ammonium compounds. The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway from didecylamine to a quaternary ammonium salt.
Safety and Handling
Didecylamine is classified as an irritant and can cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life. When handling didecylamine, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be handled in a well-ventilated area or a fume hood. Didecylamine is stable under normal conditions but is incompatible with strong oxidizing agents.
Conclusion
Didecylamine possesses a unique combination of physical and chemical properties derived from its secondary amine functionality and long alkyl chains. Its basicity and nucleophilicity drive its chemical reactivity, making it a useful precursor for the synthesis of other valuable compounds, while its molecular structure enables applications such as corrosion inhibition. A thorough understanding of its properties, supported by standardized experimental protocols, is essential for its safe and effective use in research and development.
